molecular formula C6H9ClN4 B1457066 6-chloro-4-N-ethylpyridazine-3,4-diamine CAS No. 1025509-63-0

6-chloro-4-N-ethylpyridazine-3,4-diamine

Cat. No.: B1457066
CAS No.: 1025509-63-0
M. Wt: 172.61 g/mol
InChI Key: ZEIRVHRQRVEACA-UHFFFAOYSA-N
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Description

6-chloro-4-N-ethylpyridazine-3,4-diamine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position and an ethyl group at the 4-position.

Scientific Research Applications

6-chloro-4-N-ethylpyridazine-3,4-diamine has several scientific research applications, including:

Safety and Hazards

The safety data sheet for this compound suggests that it causes serious eye irritation . It is also harmful if inhaled . Prolonged or repeated exposure may cause damage to organs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-N-ethylpyridazine-3,4-diamine typically involves the reaction of 6-chloropyridazine with ethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-N-ethylpyridazine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-chloro-4-N-ethylpyridazine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-N-ethylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the ethyl group on the pyridazine ring allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

6-chloro-4-N-ethylpyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRVHRQRVEACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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